N-Phenyl-N-(2,4,4-trimethylpentan-2-yl)aniline
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Overview
Description
N-Phenyl-N-(2,4,4-trimethylpentan-2-yl)aniline is an organic compound with the molecular formula C20H27N. It is a type of hindered amine, which means it has a bulky substituent that can affect its chemical reactivity and physical properties. This compound is also known by other names such as Benzenamine, N-phenyl-4-(1,1,3,3-tetramethylbutyl)- .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Phenyl-N-(2,4,4-trimethylpentan-2-yl)aniline can be synthesized through electrophilic alkylation of diphenylamine with 2,4,4-trimethyl-1-pentene using acid clay as a catalyst . This method involves the reaction of diphenylamine with the alkylating agent under acidic conditions to form the desired product.
Industrial Production Methods
In industrial settings, the compound is often produced through similar alkylation reactions, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction is typically carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N-(2,4,4-trimethylpentan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
N-Phenyl-N-(2,4,4-trimethylpentan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used as an additive in lubricants and polymers to enhance their stability and performance
Mechanism of Action
The mechanism of action of N-Phenyl-N-(2,4,4-trimethylpentan-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The bulky substituent can influence its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-N-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine
- Dimethyl-(phenylmethyl)-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]ammonium
Uniqueness
N-Phenyl-N-(2,4,4-trimethylpentan-2-yl)aniline is unique due to its hindered amine structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and as an additive in industrial products .
Properties
CAS No. |
64013-10-1 |
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Molecular Formula |
C20H27N |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-phenyl-N-(2,4,4-trimethylpentan-2-yl)aniline |
InChI |
InChI=1S/C20H27N/c1-19(2,3)16-20(4,5)21(17-12-8-6-9-13-17)18-14-10-7-11-15-18/h6-15H,16H2,1-5H3 |
InChI Key |
IMXRBCGZTVENAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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